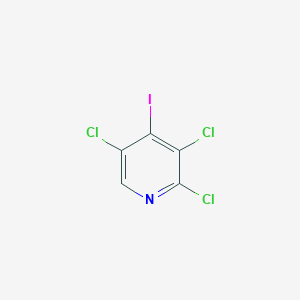

2,3,5-Trichloro-4-iodopyridine

Descripción

Significance of Polyhalogenated Pyridines as Versatile Synthons

Polyhalogenated pyridines are highly valuable synthons, or synthetic building blocks, in organic chemistry due to the differential reactivity of the halogen atoms. The presence of multiple halogens on the pyridine (B92270) ring, such as chlorine, bromine, and iodine, allows for selective and sequential reactions. This controlled reactivity is crucial for constructing polysubstituted pyridine derivatives with precise substitution patterns. For instance, the varying lability of carbon-halogen bonds (C-I > C-Br > C-Cl) enables chemists to orchestrate a series of cross-coupling reactions, nucleophilic substitutions, and other transformations at specific positions. rsc.org This regiochemical control is paramount in the synthesis of pharmaceuticals, agrochemicals, and functional materials where the exact placement of functional groups dictates the molecule's properties and biological activity. acs.orgwikipedia.org

The pyridine nucleus itself is a key structural motif found in a vast array of biologically active compounds and functional materials. wikipedia.org The ability to functionalize this core structure in a programmable manner through the use of polyhalogenated precursors has significantly expanded the accessible chemical space for drug discovery and materials science. acs.orgrsc.org

Historical Context of Halogenated Pyridine Synthesis and Application

The study of pyridine and its derivatives dates back to the 19th century, with the first synthesis of a heteroaromatic compound being a significant milestone. wikipedia.org Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis developed in 1881 and the Chichibabin pyridine synthesis from 1924, laid the groundwork for the field. wikipedia.org The halogenation of pyridines has been a topic of interest for over a century, with early investigations focusing on direct halogenation methods. acs.orgchemrxiv.org

Historically, the production of halogenated pyridines often involved harsh reaction conditions and resulted in mixtures of products with low regioselectivity. However, significant advancements in synthetic methodologies have overcome many of these challenges. The development of selective halogenation techniques and the use of pre-functionalized starting materials have enabled the efficient synthesis of a wide range of polyhalogenated pyridines. chemrxiv.orgnih.gov The application of these compounds has grown in tandem with synthetic advancements, with their use as precursors for herbicides like paraquat (B189505) and diquat, and insecticides such as chlorpyrifos, highlighting their industrial importance. wikipedia.org

Current Research Landscape of 2,3,5-Trichloro-4-iodopyridine

While the broader class of polyhalogenated pyridines is well-established, the specific compound This compound (CAS Number: 406676-23-1) represents a more specialized area of current research interest. smolecule.comgeorganics.sk Its molecular formula is C₅HCl₃IN, and it possesses a unique substitution pattern that makes it a valuable intermediate for targeted synthetic applications. smolecule.com

Current research on this compound and its analogs focuses on leveraging its distinct reactivity for the synthesis of novel, highly substituted pyridine derivatives. The presence of a labile iodine atom at the 4-position, coupled with three chlorine atoms at the 2, 3, and 5-positions, offers a clear hierarchy for selective functionalization. The C-I bond is the most susceptible to cleavage, making it the primary site for reactions like nucleophilic substitution and cross-coupling. smolecule.com

Recent studies have explored the synthesis of related polyhalogenated pyridines and their reactivity. For example, a one-step synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) from pentachloropyridine (B147404) has been demonstrated, highlighting efficient methods for preparing such compounds. orgchemres.org Research into the regiochemistry of nucleophilic substitution on these systems has shown that the position of attack can be influenced by the nature of the nucleophile, with S-centered nucleophiles often favoring the para-position (C-4), while O- and N-centered nucleophiles may react at the ortho-position (C-2 or C-6). orgchemres.org These findings provide a predictive framework for the synthetic utility of compounds like this compound.

Furthermore, the development of metal-free, site-selective C-N bond-forming reactions on polyhalogenated pyridines and pyrimidines showcases the ongoing efforts to create more sustainable and efficient synthetic methods. rsc.org Such advancements are directly applicable to the utilization of this compound as a synthon. The compound is seen as a useful building block in medicinal chemistry for drug discovery and in material science for creating functional materials. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,5-trichloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3IN/c6-2-1-10-5(8)3(7)4(2)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDPWUULSOOSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70573776 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406676-23-1 | |

| Record name | 2,3,5-Trichloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70573776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,5 Trichloro 4 Iodopyridine

Precursor Synthesis and Halogenation Strategies

The foundational step in the synthesis of 2,3,5-trichloro-4-iodopyridine is the preparation of a suitable polychlorinated pyridine (B92270) scaffold. Two key precursors, 2,3,5-trichloropyridine (B95902) and pentachloropyridine (B147404), serve as common starting points for the subsequent iodination reaction. The synthetic routes to these precursors involve various chlorination and modification strategies.

Synthesis of Polychlorinated Pyridine Precursors

The creation of polychlorinated pyridines can be approached through several synthetic pathways, each with its own set of reaction conditions and outcomes. The choice of precursor often depends on the desired substitution pattern and the feasibility of the subsequent iodination step.

The synthesis of 2,3,5-trichloropyridine can be achieved through the reductive dechlorination of more highly chlorinated pyridines. A common method involves the reaction of either pentachloropyridine or 2,3,5,6-tetrachloropyridine (B1294921) with metallic zinc in a strongly alkaline aqueous solution. nih.govgoogle.com This reaction is typically conducted in the presence of a water-immiscible reaction medium, such as toluene (B28343) or benzene (B151609), at temperatures ranging from 20°C to 100°C. nih.govgoogle.com The pH of the reaction mixture is maintained at 11 or above to facilitate the reaction. nih.govgoogle.com

One specific example of this method involves heating a mixture of pentachloropyridine, zinc dust, and 6N ammonium (B1175870) hydroxide (B78521) in toluene at 70°C for an extended period. orgchemres.org This process can yield 2,3,5-trichloropyridine, although the reported yield is moderate. orgchemres.org Another variation employs a strongly alkaline aqueous solution with a water-immiscible reaction medium, which has been shown to produce 2,3,5-trichloropyridine in high purity and yields. nih.gov The reaction of 2,3,5,6-tetrachloropyridine with zinc dust in a refluxing benzene solution with a pH of 14-15 has been reported to give a 77% yield of 2,3,5-trichloropyridine. nih.gov

Historically, other methods for the preparation of 2,3,5-trichloropyridine have been described, such as the reaction of pyridine with phosphorus pentachloride in a sealed tube at high temperatures or the chlorination of pyridine hydrochloride with chlorine gas. nih.gov However, these methods are often considered less practical for commercial-scale production due to their expense and potentially lower yields. nih.gov

Table 1: Synthesis of 2,3,5-Trichloropyridine via Reductive Dechlorination

| Starting Material | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pentachloropyridine | Zinc dust, 6N Ammonium Hydroxide | Toluene | 70°C | 52% orgchemres.org |

| 2,3,5,6-Tetrachloropyridine | Zinc dust, Alkaline aqueous solution | Benzene | ~79°C (reflux) | 77% nih.gov |

Pentachloropyridine serves as a versatile precursor for the synthesis of various chlorinated pyridines, including 2,3,5-trichloropyridine and, ultimately, this compound. The most common industrial method for producing pentachloropyridine is the direct, vapor-phase chlorination of pyridine. prepchem.commedchemexpress.com This process is typically carried out at high temperatures, generally in the range of 200°C to 550°C, and often in the presence of a porous material such as silica (B1680970) or alumina. google.com To achieve complete chlorination, a significant excess of chlorine is used, with mole ratios of chlorine to pyridine often exceeding 6:1. google.com

The reaction can also be performed with substituted pyridines, such as methylpyridines or other chloropyridines, as starting materials. google.com The use of catalysts, including salts of various metals like cobalt, barium, and lanthanum supported on activated carbon, has been shown to improve the reaction's transformation rate and selectivity towards pentachloropyridine. nih.govmanac-inc.co.jp By employing a combination of fluidized bed and fixed bed technologies with these catalysts, a reaction transformation rate of 98% and a selectivity for pentachloropyridine of 91% can be achieved at temperatures between 380°C and 410°C. manac-inc.co.jp

Table 2: Vapor-Phase Chlorination for Pentachloropyridine Synthesis

| Starting Material | Key Conditions | Catalyst | Reported Outcome |

|---|---|---|---|

| Pyridine | 400-500°C, >6:1 Cl₂:Pyridine mole ratio | None specified | High yields of pentachloropyridine google.com |

| Pyridine | 380-410°C, Fluidized/Fixed Bed | Activated carbon-supported CoCl₂, BaCl₂, LaCl₃ | 98% conversion, 91% selectivity manac-inc.co.jp |

| Pyridine | 493-663 K, Fixed Bed | Salts of Group II, VIII, and IB metals | Yield up to 95% with 96% purity nih.gov |

Iodination Reactions for Introducing the 4-Iodo Moiety

Once the polychlorinated pyridine precursor is obtained, the next critical step is the introduction of the iodine atom at the 4-position of the pyridine ring. This can be accomplished through direct iodination or, more commonly, through halogen exchange reactions.

Direct C-H iodination of pyridines is a known synthetic strategy. nih.govrsc.org These reactions often proceed via a radical-based mechanism and can lead to iodination at the C3 and C5 positions of the pyridine ring. rsc.org While this method is effective for some pyridine derivatives, its application to the direct iodination of 2,3,5-trichloropyridine to selectively form the 4-iodo derivative is not well-documented in the available literature. The presence of multiple chlorine atoms on the pyridine ring can influence the regioselectivity of such direct iodination reactions, potentially leading to a mixture of products.

A more established and regioselective method for introducing an iodine atom onto a highly chlorinated pyridine ring is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction. manac-inc.co.jp This approach involves the substitution of a chlorine atom with an iodine atom, typically by reacting the chlorinated precursor with an iodide salt.

While a direct example for the synthesis of this compound via this method is not explicitly detailed, a closely related transformation provides a strong precedent. The synthesis of 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) has been successfully achieved in a single step by reacting pentachloropyridine with sodium iodide. orgchemres.org This reaction can be carried out under both reflux conditions and, more efficiently, using microwave irradiation in a solvent such as dimethylformamide (DMF). orgchemres.org The use of microwave irradiation has been shown to significantly reduce the reaction time. orgchemres.org In this reaction, the chlorine atom at the 4-position of pentachloropyridine is selectively replaced by iodine. This selectivity is attributed to the electronic properties of the pyridine ring, where the 4-position is most susceptible to nucleophilic attack in perchlorinated pyridines. prepchem.com

Given the structural similarity between pentachloropyridine and 2,3,5,6-tetrachloropyridine, it is highly probable that a similar halogen exchange reaction could be applied to a suitable trichloropyridine precursor to yield this compound. The key would be to start with a precursor that has a chlorine atom at the 4-position, which can then be selectively exchanged for iodine.

Table 3: Halogen Exchange for the Synthesis of a Polychloro-4-iodopyridine

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Pentachloropyridine | Sodium Iodide | DMF | Microwave irradiation (600W, 140°C, 10 min) | 2,3,5,6-Tetrachloro-4-iodopyridine orgchemres.org |

Halogen Exchange Reactions for Iodo-Pyridine Formation

Mechanistic Considerations of Halogen-Metal Exchange

Halogen-metal exchange is a fundamental organometallic reaction used to create organolithium reagents from organic halides. wikipedia.org This reaction is a kinetically controlled process and is pivotal in the synthesis of functionalized pyridines. The exchange rate is significantly influenced by the stability of the carbanion intermediates and the nature of the halogen, generally following the trend I > Br > Cl. wikipedia.org

Two primary mechanisms have been proposed for the lithium-halogen exchange: a nucleophilic pathway and a single-electron transfer (SET) pathway. wikipedia.orgprinceton.edu

Nucleophilic "Ate-Complex" Pathway: This mechanism involves a nucleophilic attack by the carbanion of the organolithium reagent on the halogen atom of the aryl halide. This forms a reversible "ate-complex" intermediate. wikipedia.org This intermediate can then react with electrophiles. Kinetic studies support this pathway, where the organolithium carbanion attacks the halogen on the aromatic ring. wikipedia.org

Single-Electron Transfer (SET) Pathway: An alternative mechanism involves the transfer of a single electron, which leads to the generation of radical intermediates. wikipedia.orgprinceton.edu Evidence for this pathway, including the detection of radical species by EPR spectroscopy, has been observed, particularly in reactions involving secondary and tertiary alkyllithiums. wikipedia.org

The choice of solvent and the presence of complexing agents can influence the dominant mechanistic pathway. For instance, decreasing the coordinating ability of the solvent may increase the extent of the SET pathway, while complexing agents can enhance the carbanionic character of the intermediates. princeton.edu The formation of organolithium aggregates further complicates mechanistic studies but is a crucial factor in the reactivity and outcome of the exchange. princeton.edu In the context of synthesizing this compound, the much faster exchange rate for iodine compared to chlorine allows for selective metallation at the 4-position, enabling the subsequent introduction of an electrophile at this site without disturbing the chloro substituents.

Advanced Synthetic Routes

Advanced synthetic strategies offer improved efficiency, selectivity, and scalability for producing complex molecules like this compound.

Directed ortho-Metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) which coordinates to an organolithium reagent, typically n-butyllithium, directing deprotonation to the adjacent ortho-position. organic-chemistry.orgwikipedia.org This generates a stabilized aryllithium intermediate that can be trapped by various electrophiles, ensuring high regioselectivity that is often not achievable with classical electrophilic aromatic substitution. wikipedia.org

While direct application of DoM to introduce the substituents of this compound can be challenging due to the electronic properties of the heavily halogenated ring, the principles of DoM are often combined with other strategies. For instance, a DoM-boronation sequence followed by a Suzuki-Miyaura cross-coupling offers a one-pot protocol for synthesizing substituted azabiaryls, demonstrating the utility of DoM in complex pyridine chemistry. nih.govnih.gov The power of the DMG is critical, and its ability to direct metallation must outweigh the electronic effects of other substituents on the ring. researchgate.net

Palladium-catalyzed reactions are indispensable in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency. nih.gov For the synthesis of polyhalogenated pyridines, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are particularly valuable. nih.govresearchgate.net These methods can be used to introduce substituents onto a pre-halogenated pyridine core.

For instance, a common strategy involves the palladium-catalyzed coupling of an organometallic reagent (derived from the pyridine) with a suitable coupling partner. rsc.org In the synthesis of molecules like this compound, palladium catalysis could be employed to introduce the iodo group onto a trichloropyridine scaffold or to build the pyridine ring itself through cyclization reactions. The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields and preventing side reactions. researchgate.net Palladium-catalyzed carbonylation is another versatile method, although more commonly used for synthesizing esters and aldehydes. ru.nl

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. researchgate.netsemanticscholar.orgnih.gov The use of microwave irradiation is considered a green chemistry approach due to its efficiency and reduced energy consumption. semanticscholar.orgnih.gov

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes | nih.govnih.gov |

| Energy Consumption | Higher | Lower | nih.gov |

| Product Yield | Often lower | Often higher | semanticscholar.orgnih.gov |

| Side Reactions | More prevalent | Reduced | rsc.org |

Achieving the precise arrangement of substituents in this compound hinges on chemo- and regioselective synthetic methods. Regioselectivity, the control of where on the ring a reaction occurs, is paramount when dealing with multiple potential reaction sites.

One powerful strategy involves leveraging the differential reactivity of halogens. For example, starting with a polyfluorinated pyridine, such as pentafluoropyridine, reaction with sodium iodide can selectively replace the fluorine at the 4-position with iodine due to the specific reaction mechanism. rsc.org Similarly, the inherent differences in reactivity between chlorine and iodine in halogen-metal exchange reactions allow for the selective formation of an organometallic species at the C-4 iodo position without affecting the C-Cl bonds.

Furthermore, building blocks with pre-installed functional groups that direct subsequent reactions are frequently used. For instance, the synthesis of 2,3,5-trisubstituted pyridines can be achieved with high regioselectivity starting from versatile building blocks like 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. nih.govresearchgate.net Such strategies provide a reliable pathway for introducing various substituents at specific positions. rsc.orgnih.gov

The synthesis of complex polyhalogenated pyridines often requires a multi-step approach where halogens are introduced sequentially. This allows for the construction of specific substitution patterns that would be difficult or impossible to achieve in a single step.

A typical sequence might involve:

Advanced Reactivity and Transformation of 2,3,5 Trichloro 4 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,3,5-trichloro-4-iodopyridine. In this two-step addition-elimination process, a nucleophile attacks the electron-poor pyridine (B92270) ring, which is activated by the electron-withdrawing effects of the nitrogen atom and the three chlorine substituents. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex, which subsequently regains aromaticity by expelling a leaving group. libretexts.orglibretexts.org

Regioselectivity of Nucleophilic Attack

The regioselectivity of SNAr on this compound is a nuanced interplay of electronic effects, leaving group ability, and steric factors. The pyridine nitrogen activates the C-2 (ortho) and C-4 (para) positions for nucleophilic attack. Consequently, the primary competition is between substitution at the C-2 position, displacing a chloride ion, and the C-4 position, displacing an iodide ion.

The nature of the attacking nucleophile plays a critical role in determining the site of substitution. This selectivity can often be rationalized using the principles of Hard and Soft Acids and Bases (HSAB) theory.

Hard Nucleophiles (O- and N-centered): These nucleophiles, such as alkoxides (RO⁻) and amines (RNH₂), are typically considered "hard" due to their high charge density. Their reactions are often under charge control, favoring attack at the most electron-deficient carbon center. In polychlorinated pyridines, the C-2 position is highly activated by the adjacent ring nitrogen. Therefore, hard nucleophiles preferentially attack the C-2 position, leading to the displacement of the C-2 chlorine atom.

Soft Nucleophiles (S-centered): Softer nucleophiles, like thiolates (RS⁻), have a more diffuse charge and their reactivity is governed more by orbital overlap (orbital control). nih.gov While the C-2 position is electronically favorable, the C-4 position bears a better leaving group (iodide is a better leaving group than chloride). Softer nucleophiles may therefore show a greater tendency to attack the C-4 position, displacing the iodide ion.

| Nucleophile Type | HSAB Class | Primary Driving Factor | Predicted Site of Attack | Leaving Group |

|---|---|---|---|---|

| Alkoxides (RO⁻), Amines (RNH₂) | Hard | Charge Control (Ring Activation) | C-2 | Cl⁻ |

| Thiolates (RS⁻) | Soft | Orbital Control / Leaving Group Ability | C-4 (or C-2) | I⁻ (or Cl⁻) |

Steric hindrance, the obstruction caused by the spatial arrangement of atoms, significantly influences the rate and position of nucleophilic attack. chemistrysteps.comyoutube.com In an SN2 reaction, bulky groups near the reaction center can block the backside approach of a nucleophile. youtube.com In SNAr, a similar principle applies where bulky nucleophiles will favor the less sterically congested electrophilic site.

For this compound:

The C-2 position is flanked by the ring nitrogen on one side and the C-3 chlorine atom on the other.

The C-4 position is flanked by chlorine atoms at both the C-3 and C-5 positions.

Consequently, the C-4 position is more sterically crowded than the C-2 position. This increased steric hindrance at the C-4 position further favors the attack of larger, bulkier nucleophiles at the C-2 position.

Reaction with Various Nucleophiles (e.g., O-, N-, S-centered)

The compound reacts with a range of oxygen, nitrogen, and sulfur-centered nucleophiles, typically leading to the substitution of the C-2 chlorine, especially with hard or sterically hindered nucleophiles.

| Nucleophile Class | Example Nucleophile | Typical Product Structure | Favored Position of Attack |

|---|---|---|---|

| O-centered | Sodium Methoxide (B1231860) (NaOCH₃) | 2-Methoxy-3,5-dichloro-4-iodopyridine | C-2 |

| N-centered | Ammonia (NH₃), Alkylamines (RNH₂) | 2-Amino-3,5-dichloro-4-iodopyridine | C-2 |

| S-centered | Sodium Thiophenoxide (NaSPh) | 2-Phenylthio-3,5-dichloro-4-iodopyridine or 4-Phenylthio-2,3,5-trichloropyridine | C-2 or C-4 |

Mechanistic Pathways (e.g., Meisenheimer Intermediate)

The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. libretexts.org

Addition Step: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring (e.g., C-2), breaking the aromaticity and forming a resonance-stabilized anionic intermediate. This intermediate is known as a Meisenheimer complex. wikipedia.orgresearchgate.netnih.gov The negative charge is delocalized across the ring system and is particularly stabilized by the electronegative ring nitrogen and the electron-withdrawing chloro groups. masterorganicchemistry.com

Elimination Step: The aromaticity is restored in the second step when the leaving group (e.g., chloride from the C-2 position) is expelled, resulting in the final substituted product.

Metal-Catalyzed Cross-Coupling Reactions

In contrast to nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions on this compound are dictated by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for organohalides in these reactions is C-I > C-Br > C-Cl. wikipedia.org This pronounced difference in reactivity allows for highly selective functionalization at the C-4 position, leaving the three C-Cl bonds intact. nih.gov

The catalytic cycle for these reactions, most commonly employing palladium, typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki Coupling | Organoboronic acid/ester (R-B(OR)₂) | C-C (Aryl-Aryl) | 4-Aryl-2,3,5-trichloropyridine wikipedia.orgmdpi.comorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | 4-Alkynyl-2,3,5-trichloropyridine wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amino) | 4-Amino-2,3,5-trichloropyridine wikipedia.orgnih.govacsgcipr.org |

| Heck Coupling | Alkene (CH₂=CHR) | C-C (Aryl-Vinyl) | 4-Vinyl-2,3,5-trichloropyridine |

| Stille Coupling | Organostannane (R-SnR'₃) | C-C (Aryl-Aryl/Vinyl) | 4-Aryl/Vinyl-2,3,5-trichloropyridine |

This selective reactivity makes this compound a valuable building block, allowing for the introduction of a diverse range of substituents at the C-4 position via cross-coupling, followed by potential further modification at the C-2 position through SNAr reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide catalyzed by a palladium complex. wikipedia.orglibretexts.org For this compound, this reaction is anticipated to occur exclusively at the C-4 position due to the much lower bond dissociation energy of the C-I bond compared to the C-Cl bonds. wikipedia.orgwikipedia.org This allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides This table presents typical conditions for this reaction type, as specific documented examples for this compound are not detailed in the provided search results.

| Catalyst | Boron Reagent | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Arylboronic acid | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | Reflux |

| PdCl₂(dppf) | Arylboronic acid | K₃PO₄ | 1,4-Dioxane | 80-100 °C |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction provides another powerful method for C-C bond formation by reacting an organohalide with an organozinc compound, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is expected to be highly selective, with the organozinc reagent coupling at the C-4 position. Palladium catalysts are generally preferred for their high yields and broad functional group tolerance. wikipedia.org This method is particularly useful for introducing alkyl, aryl, alkenyl, and alkynyl groups. organic-chemistry.org

The process typically involves preparing the organozinc reagent, often via transmetalation from a corresponding organolithium or Grignard reagent, followed by the palladium-catalyzed coupling with the iodopyridine. rsc.org

Table 2: Common Catalysts and Solvents for Negishi Cross-Coupling This table outlines common conditions for this reaction, as specific applications to this compound were not found in the search results.

| Catalyst | Organozinc Reagent | Solvent | Temperature |

|---|---|---|---|

| Pd(PPh₃)₄ | R-ZnCl | THF | Room Temp. - 65 °C |

| PdCl₂(dppf) | R-ZnBr | DMF | Room Temp. - 80 °C |

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a widely used reaction for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. organic-chemistry.orggold-chemistry.org The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for this transformation, with coupling occurring selectively at the C-4 position. This regioselectivity has been demonstrated in analogous systems, such as 2-bromo-4-iodo-quinoline, where the alkyne adds exclusively to the site of the iodide substituent. libretexts.org

The reaction mechanism involves a palladium cycle for the oxidative addition/reductive elimination and a copper cycle that forms a copper(I) acetylide, which acts as the activated alkyne species for transmetalation to the palladium center. nrochemistry.com

Table 3: Typical Reagents for Sonogashira Coupling of Aryl Iodides This table details conventional reagent systems for this transformation.

| Palladium Catalyst | Copper(I) Co-catalyst | Base | Solvent |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF |

| Pd(PPh₃)₄ | CuI | Diisopropylamine (DIPA) | DMF |

Other Transition Metal-Catalyzed Transformations

While specific examples involving this compound are not prevalent, the established reactivity hierarchy of its C-X bonds suggests its suitability for other transition metal-catalyzed reactions. The C-4 iodo-substituent could foreseeably participate in other couplings such as Stille (with organostannanes), Hiyama (with organosilanes), and Buchwald-Hartwig amination (with amines) reactions, all of which are well-established for aryl iodides. In each case, the reaction would be predicted to occur selectively at the C-4 position, leaving the three chlorine atoms intact for potential subsequent transformations under more forcing conditions.

Formation of Organometallic Intermediates

The pronounced reactivity of the C-I bond also facilitates the generation of organometallic intermediates through metal-halogen exchange, providing a powerful alternative route to functionalizing the 4-position of the pyridine ring.

Generation of Pyridyllithium and Pyridylmagnesium Species

The 2,3,5-trichloro-4-pyridyl anion can be readily generated as either an organolithium or a Grignard reagent. The rate of metal-halogen exchange is significantly faster for iodine than for bromine or chlorine, ensuring that the exchange occurs exclusively at the C-4 position. wikipedia.orgprinceton.edu

Pyridyllithium Formation: Treatment of this compound with an alkyllithium reagent, such as n-butyllithium (n-BuLi), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), results in a rapid iodine-lithium exchange to furnish 2,3,5-trichloro-4-pyridyllithium.

Pyridylmagnesium Formation: The corresponding Grignard reagent, 2,3,5-trichloro-4-pyridylmagnesium halide, can be prepared via iodine-magnesium exchange. This is commonly achieved using an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl) in THF. researchgate.netharvard.edu This method is often preferred for its milder conditions (can be run at 0 °C to room temperature) and tolerance of a wider range of functional groups compared to organolithium reagents. nih.gov

Reactivity of Organometallic Pyridine Derivatives with Electrophiles

Once formed, both the 2,3,5-trichloro-4-pyridyllithium and the corresponding pyridylmagnesium species are potent nucleophiles and can be trapped with a wide array of electrophiles to introduce diverse functional groups at the C-4 position. These reactions provide access to a host of substituted trichloropyridine derivatives that are not readily accessible through cross-coupling methods. The choice between the lithium or magnesium intermediate can depend on the specific electrophile and desired reaction conditions.

Table 4: Representative Reactions of Pyridyl-Lithium/Magnesium Reagents with Electrophiles This table is based on the known reactivity of analogous pyridyl organometallic compounds. researchgate.netelectronicsandbooks.com

| Electrophile | Reagent Class | Product Functional Group |

|---|---|---|

| Benzaldehyde (PhCHO) | Aldehyde | Secondary alcohol (-CH(OH)Ph) |

| Acetone ((CH₃)₂CO) | Ketone | Tertiary alcohol (-C(OH)(CH₃)₂) |

| N,N-Dimethylformamide (DMF) | Amide | Aldehyde (-CHO) |

| Carbon dioxide (CO₂) | Gas | Carboxylic acid (-COOH) |

| Iodine (I₂) | Halogen | Iodide (-I) |

| N-Methylbenzohydroxamate | Weinreb Amide | Ketone (-COPh) |

Derivatization Strategies for Advanced Pyridine Systems

The chemical architecture of this compound, featuring four distinct halogen substituents on the pyridine ring, presents a versatile platform for the synthesis of complex, polysubstituted pyridine derivatives. The significant difference in reactivity among the carbon-halogen bonds—specifically the high lability of the carbon-iodine bond compared to the more robust carbon-chlorine bonds—allows for highly selective and sequential derivatization. This selectivity is pivotal in designing advanced pyridine systems through controlled chemical transformations, primarily via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds in modern organic synthesis. libretexts.orgmdpi.com For this compound, these reactions proceed with exceptional regioselectivity. The oxidative addition of a palladium(0) catalyst to the C-I bond is kinetically and thermodynamically favored over the C-Cl bonds. libretexts.org This inherent reactivity difference (C-I >> C-Br > C-Cl) enables the selective functionalization at the C-4 position, leaving the three chloro substituents intact for potential subsequent transformations. wikipedia.orglibretexts.org

The Suzuki-Miyaura coupling reaction is a versatile method for creating aryl-aryl or aryl-vinyl bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org In the case of this compound, reaction with various arylboronic acids under palladium catalysis selectively yields 4-aryl-2,3,5-trichloropyridine derivatives. This strategy provides a direct route to biaryl pyridine systems. While specific studies on this compound are not detailed in the provided research, the principles are well-established from studies on similar substrates like 2,3,5-trichloropyridine (B95902), where the C-Cl bond at the 2-position is selectively functionalized. nih.gov Given the much higher reactivity of the C-I bond, the C-4 position of this compound would be the exclusive site of reaction under similar, or even milder, conditions. libretexts.org

The reaction is typically carried out using a palladium catalyst like palladium acetate (B1210297) [Pd(OAc)₂] or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., Na₂CO₃, K₂CO₃), and a suitable solvent system, which can include aqueous media. wikipedia.orgnih.gov

| Entry | Arylboronic Acid Partner | Product | Typical Conditions |

| 1 | Phenylboronic acid | 2,3,5-Trichloro-4-phenylpyridine | Pd(OAc)₂, Na₂CO₃, H₂O/DMF |

| 2 | 4-Methoxyphenylboronic acid | 2,3,5-Trichloro-4-(4-methoxyphenyl)pyridine | Pd(OAc)₂, Na₂CO₃, H₂O/DMF |

| 3 | 4-Chlorophenylboronic acid | 2,3,5-Trichloro-4-(4-chlorophenyl)pyridine | Pd(OAc)₂, Na₂CO₃, H₂O/DMF |

| 4 | Thiophene-2-boronic acid | 2,3,5-Trichloro-4-(thiophen-2-yl)pyridine | Pd(OAc)₂, Na₂CO₃, H₂O/DMF |

Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Derivatization of this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes. It employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org When applied to this compound, the Sonogashira reaction provides a direct pathway to 4-alkynyl-2,3,5-trichloropyridines. The high reactivity of the C-I bond ensures that the coupling occurs exclusively at the C-4 position. libretexts.org This method introduces a rigid, linear alkyne moiety, which can serve as a handle for further transformations or as a key structural element in materials science and medicinal chemistry. wikipedia.orgnih.gov

| Entry | Alkyne Partner | Product | Typical Conditions |

| 1 | Phenylacetylene | 2,3,5-Trichloro-4-(phenylethynyl)pyridine | Pd(PPh₃)₄, CuI, Et₃N, THF |

| 2 | Trimethylsilylacetylene | 2,3,5-Trichloro-4-((trimethylsilyl)ethynyl)pyridine | Pd(PPh₃)₄, CuI, Et₃N, THF |

| 3 | 1-Hexyne | 2,3,5-Trichloro-4-(hex-1-yn-1-yl)pyridine | Pd(PPh₃)₄, CuI, Et₃N, THF |

| 4 | Propargyl alcohol | 3-(2,3,5-Trichloropyridin-4-yl)prop-2-yn-1-ol | Pd(PPh₃)₄, CuI, Et₃N, THF |

Table 2: Representative Sonogashira Coupling Reactions for the Synthesis of 4-Alkynyl Pyridine Derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the presence of four electron-withdrawing halogen atoms, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.gov In this reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The relative leaving group ability of halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed reactions. However, the stability of the intermediate (Meisenheimer complex) also plays a crucial role. nih.gov

For polychlorinated pyridines, nucleophilic attack generally occurs at the positions para (C-4) or ortho (C-2, C-6) to the ring nitrogen. In this compound, the C-4 position is highly activated. While iodide is the poorest leaving group among halogens based on electronegativity, the C-I bond is the weakest. Therefore, displacement of the iodide at the C-4 position by strong nucleophiles like alkoxides, thiolates, and amines is a viable strategy for derivatization. Substitution of the chlorine atoms would require significantly harsher reaction conditions. koreascience.krsci-hub.se

| Entry | Nucleophile | Product |

| 1 | Sodium methoxide (NaOMe) | 2,3,5-Trichloro-4-methoxypyridine |

| 2 | Sodium thiophenoxide (NaSPh) | 2,3,5-Trichloro-4-(phenylthio)pyridine |

| 3 | Ammonia (NH₃) | 2,3,5-Trichloropyridin-4-amine |

| 4 | Sodium azide (B81097) (NaN₃) | 4-Azido-2,3,5-trichloropyridine |

Table 3: Potential Nucleophilic Aromatic Substitution Reactions at the C-4 Position.

Spectroscopic and Structural Characterization in Research

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Multinuclear NMR, particularly ¹H and ¹³C NMR, is foundational for the structural elucidation of organic compounds like 2,3,5-Trichloro-4-iodopyridine.

¹H NMR Spectroscopy : In the case of this compound, the molecule possesses a single proton attached to the pyridine (B92270) ring. The ¹H NMR spectrum would therefore be expected to show a single signal. The chemical shift of this proton would be influenced by the deshielding effects of the electronegative halogen atoms and the nitrogen atom in the aromatic ring. For comparison, in the related compound 2,3,5,6-tetrachloro-4-iodopyridine (B1620682), there are no protons on the pyridine ring, and thus no signals would be observed in that region of the ¹H NMR spectrum orgchemres.org.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals would be expected, one for each carbon atom in the pyridine ring. The chemical shifts of these carbons are influenced by the attached substituents (chlorine and iodine) and their position relative to the nitrogen atom. The carbon atom bearing the iodine (C4) would exhibit a characteristic chemical shift due to the heavy atom effect of iodine. The carbons attached to chlorine (C2, C3, C5) would be significantly deshielded, appearing at a downfield chemical shift. The carbon atom at the 6-position, bonded to hydrogen, would have its chemical shift influenced by the adjacent nitrogen and chlorine atoms. In pyridine itself, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm testbook.com. The presence of electron-withdrawing halogens would be expected to shift these values further downfield.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-6 | 7.5 - 8.5 | - |

| C-2 | - | 148 - 155 |

| C-3 | - | 130 - 140 |

| C-4 | - | 90 - 100 |

| C-5 | - | 130 - 140 |

| C-6 | - | 140 - 150 |

| Note: The chemical shift values are hypothetical and based on trends observed in related halogenated pyridines. Actual experimental values may vary. |

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to act as a hydrogen-bond acceptor. The strength of this interaction can be quantified using NMR spectroscopy by observing the change in chemical shift of a probe molecule (a hydrogen-bond donor) upon interaction with the pyridine derivative nsf.govresearchgate.netnih.gov. Probes such as pentafluorobenzoic acid (PFBA) or phenylphosphinic acid (PPA) are often used, and the change in the ¹⁹F or ³¹P NMR chemical shift, respectively, is measured nsf.govresearchgate.netnih.gov.

The electron-withdrawing nature of the three chlorine atoms and the iodine atom in this compound would significantly reduce the electron density on the nitrogen atom. This reduction in basicity would lead to a weaker hydrogen-bond accepting ability compared to unsubstituted pyridine nsf.gov. This would be observed as a smaller change in the chemical shift of the NMR probe when compared to pyridine. Studies on various substituted pyridines have shown a strong correlation between the measured NMR shift changes and other parameters like Hammett constants and pKa values nsf.govresearchgate.netnih.gov.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques provide a molecular fingerprint that is unique to the compound's structure and bonding.

For this compound, the IR and Raman spectra would be characterized by vibrational modes associated with the pyridine ring and the carbon-halogen bonds. Key expected vibrational bands would include:

Pyridine ring stretching vibrations : These typically occur in the 1400-1600 cm⁻¹ region. The substitution pattern will influence the exact frequencies and intensities of these bands.

C-H in-plane and out-of-plane bending vibrations : Corresponding to the single C-H bond at the 6-position.

C-Cl stretching vibrations : These are typically found in the 600-800 cm⁻¹ region. The presence of multiple C-Cl bonds would likely result in several bands in this region.

C-I stretching vibration : This bond is weaker and involves a heavier atom, so its stretching frequency would be expected at a lower wavenumber, typically below 600 cm⁻¹.

By comparing the experimental IR and Raman spectra with those of related, known compounds or with theoretically calculated spectra, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Pyridine Ring Stretching | 1400 - 1600 |

| C-H Bending | 1000 - 1200 (in-plane), 700 - 900 (out-of-plane) |

| C-Cl Stretching | 600 - 800 |

| C-I Stretching | < 600 |

| Note: These are general ranges and the exact peak positions for this compound would need to be determined experimentally or through computational modeling. |

Mass Spectrometry (LC-MS, UPLC) for Purity and Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it allows for the separation of components in a mixture followed by their individual mass analysis, making it an excellent tool for purity assessment.

For this compound (C₅HCl₃IN), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, thereby verifying the elemental composition.

The mass spectrum would also exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I, monoisotopic). The presence of three chlorine atoms would result in a distinctive cluster of peaks for the molecular ion and its fragments, which can be predicted and compared with the experimental data to confirm the number of chlorine atoms in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

A successful X-ray crystallographic analysis of this compound would provide unambiguous confirmation of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis would reveal how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as halogen bonding or π-stacking, which can influence the physical properties of the solid. While no crystal structure for this compound is currently available in public databases, the technique remains the gold standard for solid-state structural determination.

Other Advanced Analytical Techniques for Compound Characterization

Beyond the core techniques described, other analytical methods could be employed for a more in-depth characterization of this compound.

Elemental Analysis : This technique determines the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. The experimental values can be compared with the calculated theoretical percentages to support the proposed molecular formula.

UV-Visible Spectroscopy : This method provides information about the electronic transitions within the molecule. The absorption maxima (λmax) would be characteristic of the substituted pyridine chromophore.

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can be used for purity assessment. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components.

Through the combined application of these spectroscopic and analytical methods, a comprehensive and unambiguous characterization of this compound can be achieved.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing insights into the electronic structure and reactivity of molecules. For many pyridine (B92270) derivatives, DFT calculations, often using methods like B3LYP, are employed to optimize molecular geometry and predict spectroscopic properties. researchgate.netsemanticscholar.org Such studies are crucial for understanding the fundamental characteristics of these compounds.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the distribution of electrons within a molecule, highlighting areas prone to electrophilic or nucleophilic attack. This is essential for predicting how a compound like 2,3,5-Trichloro-4-iodopyridine might behave in chemical reactions. While general principles of reactivity for halogenated pyridines are understood, specific computational predictions for this molecule are not available.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the chemical stability of a molecule. nih.gov A smaller gap suggests the molecule is more reactive. Analysis of the HOMO and LUMO energy levels helps in predicting the molecule's ability to donate or accept electrons. researchgate.net For various pyridine compounds, this analysis has provided valuable insights, but specific data for this compound is absent from the literature. wu.ac.thwuxibiology.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. uni-muenchen.de It examines charge transfer and orbital interactions, offering a deeper understanding of molecular stability arising from hyperconjugation and electron delocalization. scirp.orgwisc.edu This method quantifies the stabilization energy associated with interactions between filled donor orbitals and empty acceptor orbitals. scirp.org While NBO analysis is a powerful tool for studying pyridine derivatives, it has not been specifically applied to this compound in published research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing insights into the conformational flexibility and stability of a compound. researchgate.net These simulations are particularly useful for understanding how a molecule might interact with biological targets, such as proteins. There are no specific MD simulation studies reported for this compound to analyze its conformational behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds. nih.gov To build a QSAR model, a dataset of compounds with known activities is required. For this compound, no such studies or datasets are available, precluding the development of QSAR models for this specific compound. researchgate.net

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict spectroscopic properties like infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net These theoretical predictions are often compared with experimental data to confirm the molecular structure. semanticscholar.org Although this is a common practice for characterizing new compounds, including various pyridine derivatives, specific quantum chemical calculations for the spectroscopic properties of this compound have not been reported.

Applications As a Key Intermediate in Complex Molecule Synthesis

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The strategic placement of chloro and iodo substituents on the pyridine ring of 2,3,5-trichloro-4-iodopyridine enables its use in the synthesis of highly substituted pyridine derivatives. The greater reactivity of the C-I bond compared to the C-Cl bond under certain cross-coupling conditions allows for selective reactions.

A notable application is in palladium-catalyzed cross-coupling reactions. For instance, 2,3,5-trichloropyridine (B95902) (a related compound) undergoes highly efficient, ligand-free Suzuki-Miyaura reactions with various arylboronic acids in an aqueous medium. nih.gov This reaction proceeds with high regioselectivity, affording 3,5-dichloro-2-arylpyridines in good yields. nih.gov The reaction is tolerant of both electron-donating and electron-withdrawing groups on the arylboronic acid. nih.gov

Table 1: Suzuki Coupling of 2,3,5-Trichloropyridine with Arylboronic Acids

| Arylboronic Acid (ArB(OH)₂) | Product | Yield (%) |

| Phenylboronic acid | 3,5-Dichloro-2-phenylpyridine | 88 |

| 4-Methylphenylboronic acid | 3,5-Dichloro-2-(p-tolyl)pyridine | 92 |

| 4-Methoxyphenylboronic acid | 3,5-Dichloro-2-(4-methoxyphenyl)pyridine | 95 |

| 4-Fluorophenylboronic acid | 3,5-Dichloro-2-(4-fluorophenyl)pyridine | 85 |

| 4-Chlorophenylboronic acid | 3,5-Dichloro-2-(4-chlorophenyl)pyridine | 82 |

| 3-Nitrophenylboronic acid | 3,5-Dichloro-2-(3-nitrophenyl)pyridine | 75 |

| Source: Adapted from research on palladium acetate-catalyzed ligand-free Suzuki reactions. nih.gov |

Furthermore, the sequential, site-selective introduction of different substituents onto a polyhalogenated pyridine core allows for the synthesis of complex molecules with multiple, distinct aryl or alkynyl groups. researchgate.netresearchgate.net For example, starting with pentachloropyridine (B147404), pentafold Suzuki-Miyaura reactions can produce pentaarylpyridines. researchgate.net The unique substitution pattern of this compound makes it a precursor to a related but distinct set of polysubstituted pyridines.

Building Block for Heterocyclic Scaffolds and Ring Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. benthambooks.comresearchgate.net Perhalogenated pyridines, due to their reactivity towards nucleophilic attack and in cross-coupling reactions, serve as exceptional building blocks for the construction of more complex heterocyclic and macrocyclic systems. benthambooks.com The ability to replace the halogen atoms with various nucleophiles or to form new carbon-carbon bonds makes them ideal starting materials for generating molecular diversity. benthambooks.comresearchgate.net

The functional groups on this compound can be manipulated to build fused-ring systems. Perhalogenated pyridines are known to participate in photochemical reactions that can lead to ring-fused products. benthambooks.com More controlled methods involve sequential cross-coupling and cyclization reactions. For instance, palladium-catalyzed C-N bond formation reactions are a versatile strategy for constructing nitrogen-based, dibenzo-fused heterocycles. acs.org This typically involves a tandem process where an ortho-functionalized aniline (B41778) is coupled with a dihalopyridine, followed by an intramolecular C-N coupling to close the ring. acs.org A similar strategy has been employed in the synthesis of indolo[2,3-c]quinolines starting from 3-bromo-4-iodoquinoline, demonstrating the utility of dihalogenated N-heterocycles in building complex, fused polycyclic scaffolds. uni-rostock.de

The synthesis of biaryls is of immense importance in medicinal chemistry and materials science. nih.govmdpi.com The Suzuki-Miyaura cross-coupling reaction is a primary tool for this purpose, and polyhalogenated pyridines are excellent substrates. nih.govrsc.org

Research has demonstrated a highly efficient, ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids to regioselectively synthesize 3,5-dichloro-2-arylpyridines, which are a class of biaryl compounds. nih.gov The reaction selectively occurs at the 2-position of the pyridine ring. nih.gov This selectivity is a key advantage, allowing for the predictable construction of these molecules.

The development of a related starting material, 4-bromo-2,3,5-trichloro-6-iodopyridine, has further expanded the possibilities for synthesizing complex biaryls. uni-rostock.de The presence of three different types of halogens (iodo, bromo, chloro) allows for highly selective, sequential Suzuki-Miyaura reactions, enabling the synthesis of pentaarylpyridines with up to four different aryl substituents on a single pyridine core. researchgate.net This high degree of control is crucial for creating complex biaryl structures with precisely defined substitution patterns. researchgate.netresearchgate.net

Development of New Synthetic Methodologies and Reagents

The unique reactivity of this compound has led to the development of new synthetic methods. A key step in advancing synthetic chemistry is the creation of novel building blocks that enable previously difficult or impossible transformations.

For example, this compound serves as the starting material for the synthesis of the novel reagent 4-bromo-2,3,5-trichloro-6-iodopyridine. uni-rostock.de The synthesis involves a fascinating reaction sequence where deprotonation of this compound with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) initially forms a 6-lithiated species. This intermediate then rapidly rearranges through the migration of the iodine atom to form a more stable 4-lithiated isomer, which is then quenched to introduce the bromine atom. uni-rostock.de The discovery of this halogen migration pathway represents a new finding in synthetic methodology.

This new polyhalogenated pyridine reagent, in turn, has been used to develop highly chemoselective Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the stepwise and site-selective introduction of various functional groups. uni-rostock.deuni-rostock.de Additionally, the development of a palladium acetate-catalyzed, ligand-free Suzuki reaction of 2,3,5-trichloropyridine in an aqueous/organic solvent mixture represents a methodological advance towards more environmentally benign synthetic processes. nih.gov

Application in Medicinal Chemistry and Agrochemicals

Chlorinated pyridine derivatives are crucial intermediates in the production of a wide range of biologically active compounds. The parent compound 2,3,5-trichloropyridine is a known intermediate for preparing compounds with pesticidal activity. For example, it can be converted to 3,5-dichloro-2-pyridinol, which is a precursor to toxicants used for the control of mites, insects, fungi, and bacteria. Furthermore, 2,3,5-trichloropyridine is a valuable intermediate for producing herbicidally active compounds such as α-[4-(3',5'-dichloropyrid-2-yloxy)-phenoxy]-alkanecarboxylic acids.

Perhalogenated pyridines are considered attractive and privileged scaffolds in pharmaceutical chemistry due to their metabolic stability and ability to form specific interactions with biological targets. benthambooks.comresearchgate.net The biaryl motif, often constructed from halogenated precursors, is prevalent in many pharmaceuticals. nih.govnih.gov

While direct applications of this compound in final drug products are not widely documented, its role as a precursor to functionalized pyridines and biaryls is significant. The synthesis of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib, for example, has been achieved from a bromo-2-hydroxypyridine precursor via sequential Suzuki couplings, demonstrating a practical route from a halogenated pyridine to a commercial drug. nih.gov The ability to construct complex, unsymmetrical diarylpyridines using polyhalogenated pyridines highlights their importance as key intermediates in drug discovery and development programs. nih.gov

Role as a Pharmaceutical Intermediate

Design and Synthesis of Drug Scaffolds

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents. Highly substituted pyridines like this compound are particularly useful as foundational scaffolds for creating new therapeutic agents. nih.gov The distinct reactivity of the halogen substituents allows chemists to selectively modify the molecule's core structure.

Research on analogous polysubstituted pyridines has demonstrated their potential as peptidomimetic scaffolds, where substituents are strategically placed to mimic the spatial arrangement of amino acid side chains in a natural peptide. nih.gov For this compound, the iodine at the C4 position is a prime site for introducing new molecular fragments via reactions like Suzuki or Sonogashira couplings. orgchemres.orgnih.gov Subsequently, the chlorine atoms at the C2, C3, and C5 positions can be targeted for substitution, often under different reaction conditions, enabling the synthesis of a diverse library of compounds from a single starting scaffold. orgchemres.org This methodical approach is fundamental to the design and synthesis of novel drug scaffolds with precisely engineered properties. mdpi.com

Precursor for Bioactive Molecules

As a highly functionalized molecule, this compound acts as a key precursor for a wide range of potential bioactive molecules. Halogenated heterocyclic compounds are well-established building blocks in drug discovery programs due to their capacity to serve as platforms for generating chemical diversity. smolecule.com The reactivity of the carbon-iodine bond is often exploited to introduce moieties that are critical for a compound's biological activity.

For instance, in a parallel synthetic strategy, a different iodo-substituted heterocyclic compound was utilized as a precursor for Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors. nih.gov In that synthesis, the iodine atom served as a handle for a palladium-catalyzed Suzuki coupling reaction to introduce a chloropyridinyl group, a key step in assembling the final bioactive molecule. nih.gov This provides a direct model for how the C4-iodine of this compound could be similarly employed to forge new carbon-carbon bonds, leading to novel classes of biologically active agents.

Scaffold Hopping Strategies in Drug Discovery

Scaffold hopping is a prominent strategy in modern medicinal chemistry used to design novel compounds that retain the biological activity of a known template but possess a different core structure. uniroma1.itniper.gov.in This approach aims to discover new chemical entities with improved pharmacological profiles, better physicochemical properties, or novel intellectual property rights. uniroma1.itnih.gov

This compound is an ideal starting material for scaffold hopping campaigns. A medicinal chemist can use this intermediate to replace the core of an existing drug while arranging new substituents in a way that mimics the original drug's pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. uniroma1.it Strategies such as heteroatom replacement within a ring system have been shown to improve properties like metabolic stability. niper.gov.innih.gov The multiple, differentially reactive sites on this compound allow for the rapid synthesis of diverse scaffolds, enabling chemists to explore new chemical space and optimize lead compounds. researchgate.net This process can resolve issues found in an initial lead series, such as toxicity or poor pharmacokinetics, by transitioning to a completely new molecular framework. niper.gov.in

Use in Agrochemical Synthesis

Halogenated pyridine derivatives are fundamental intermediates in the agrochemical industry, forming the structural basis for a multitude of widely used herbicides, insecticides, and fungicides. nih.govjst.go.jp The substitution pattern on the pyridine ring is a key determinant of a compound's biological activity and spectrum of control.

The simpler, non-iodinated analog, 2,3,5-trichloropyridine, is a known intermediate for preparing pesticidal compounds. google.com It can be converted to 3,5-dichloro-2-pyridinol, which is a precursor for organophosphate toxicants used to control insects, mites, bacteria, and fungi. google.com Similarly, other chlorinated and fluorinated pyridines, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), are produced on an industrial scale as intermediates for major crop protection products. nih.govjst.go.jp

The compound this compound offers an advancement on these established agrochemical precursors. The iodine atom at the 4-position provides an additional, highly reactive site for chemical modification. smolecule.com This allows for the synthesis of novel derivatives that are inaccessible from simpler trichloropyridine starting materials. For example, the iodine can be displaced to introduce new functional groups, such as a sulfinyl group, as seen in the related compound 2,3,5-Trichloro-4-(propylsulfinyl)pyridine, potentially leading to agrochemicals with altered modes of action, improved efficacy, or a more desirable environmental profile. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Reactivity Pathways

The distinct reactivity of the different halogen atoms in 2,3,5-trichloro-4-iodopyridine opens up possibilities for selective and sequential cross-coupling reactions. The iodine atom is the most reactive site, readily participating in reactions like the Sonogashira, nrochemistry.comresearchgate.net Suzuki-Miyaura, nih.govuni-rostock.deresearchgate.net and Buchwald-Hartwig amination reactions. rsc.orgorganic-chemistry.orgtcichemicals.com This allows for the introduction of a wide array of functional groups at the 4-position of the pyridine (B92270) ring.

Subsequent to the reaction at the iodine-bearing carbon, the chlorine atoms can be targeted. The chlorine at the 2-position is generally the next most reactive site in palladium-catalyzed cross-coupling reactions, followed by the chlorine at the 6-position (if present), and finally the chlorines at the 3- and 5-positions. rsc.org This hierarchy of reactivity enables the stepwise and regioselective synthesis of polysubstituted pyridines with diverse functionalities.

Further research could focus on exploiting this differential reactivity to construct complex molecular architectures. For instance, a sequence of Sonogashira coupling at C-4, followed by Suzuki-Miyaura coupling at C-2 and C-6, and finally a Buchwald-Hartwig amination at C-3 or C-5 could lead to the synthesis of highly functionalized pyridine derivatives with potential applications in various fields.

Table 1: Reactivity of Halogens in Cross-Coupling Reactions

| Halogen | Position on Pyridine Ring | Relative Reactivity |

|---|---|---|

| Iodine | 4 | Most Reactive |

| Chlorine | 2 | Moderately Reactive |

| Chlorine | 6 | Moderately Reactive |

| Chlorine | 3 | Least Reactive |

| Chlorine | 5 | Least Reactive |

This table provides a generalized reactivity trend for the halogens in this compound in common cross-coupling reactions.

Development of Greener Synthetic Methods

Conventional methods for the synthesis of halogenated pyridines often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. Future research should prioritize the development of more environmentally benign and sustainable synthetic routes to this compound and its derivatives. researchgate.net

This includes the use of greener solvents, such as water or bio-renewable solvents, and the development of catalyst systems that are more efficient and can be easily recovered and recycled. researchgate.netshd-pub.org.rs Microwave-assisted synthesis, for example, has shown promise in accelerating reaction times and improving yields in the synthesis of related compounds, such as 2,3,5,6-tetrachloro-4-iodopyridine (B1620682). orgchemres.org Exploring such techniques for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Furthermore, investigating enzymatic or chemo-enzymatic approaches could offer highly selective and environmentally friendly alternatives to traditional chemical synthesis.

Application in Materials Science

The highly functionalized nature of this compound makes it an attractive building block for the synthesis of novel organic materials. smolecule.com The ability to introduce various substituents onto the pyridine core allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

For example, the introduction of chromophoric and fluorophoric groups through cross-coupling reactions could lead to the development of new dyes, fluorescent probes, and organic light-emitting diode (OLED) materials. researchgate.net The rigid pyridine scaffold can also serve as a core for the construction of liquid crystals and other advanced materials with specific organizational properties. The presence of multiple halogen atoms also provides sites for polymerization, opening avenues for the creation of novel polymers with unique characteristics. smolecule.com

Advanced Computational Design of Derivatives

Computational chemistry and molecular modeling can play a crucial role in accelerating the discovery and development of new derivatives of this compound with desired properties. Density Functional Theory (DFT) and other computational methods can be employed to predict the reactivity of different sites on the molecule, guiding the design of selective synthetic strategies. shd-pub.org.rs

Furthermore, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies can be used to correlate the structural features of this compound derivatives with their biological activities or material properties. This in-silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources in the laboratory.

Expanding Biological and Medicinal Applications

Halogenated pyridines are a well-established class of compounds with a wide range of biological activities. smolecule.com They are found in numerous pharmaceuticals and agrochemicals. google.comjst.go.jpnih.gov The versatility of this compound as a synthetic intermediate allows for the creation of large libraries of novel pyridine derivatives for biological screening.

Research could focus on synthesizing and evaluating derivatives of this compound for their potential as anticancer, antimicrobial, antiviral, or anti-inflammatory agents. For instance, the introduction of specific pharmacophores through cross-coupling reactions could lead to the discovery of potent and selective inhibitors of key biological targets. The development of derivatives with improved pharmacokinetic and pharmacodynamic profiles will also be a critical area of future research.

Q & A

Q. What statistical approaches mitigate bias in comparative studies of halogenated pyridine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.